![molecular formula C8H11N3O3S B3008167 5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one CAS No. 338417-54-2](/img/structure/B3008167.png)

5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

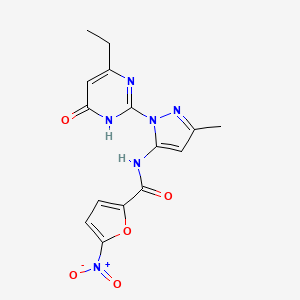

While there isn’t specific information available on the synthesis of “5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one”, there are related studies on the synthesis of compounds with similar structures. For instance, a study discusses the synthesis of enaminone function at the C-2 position using DMFDMA catalyst . Another study discusses the synthesis of 2-amino-4,6-dihydroxypyrimidines .Chemical Reactions Analysis

While there isn’t specific information available on the chemical reactions of “5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one”, there are related studies on the chemical reactions of compounds with similar structures. For instance, a study discusses the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .Scientific Research Applications

Crystallography

The compound has been studied in the field of crystallography . The crystal structure of this compound has been established based on elemental analysis, IR, 1H-NMR, mass spectral data, and X-ray analysis .

Pharmaceutical Applications

The compound has shown miscellaneous biological activities . Its offshoots have vital applications in pharmaceutical productions . This has led to increased research in this area .

Herbicides

Cyclohexane-1,3-diones, which are significant molecular parts of this compound, are common in herbicides . The inhibitory effect of these products is a result of their ability to form complexes with Fe++ in the active location of the enzyme .

Anti-Diabetic Drugs

Cyclohexane-1,3-dione, a part of this compound, is known as a precursor of potential anti-diabetic drugs .

Green Solvent

Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a related compound, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents . This compound could potentially have similar applications.

Synthesis of Biologically Active Heterocyclic Compounds

The compound has been used in the synthesis of biologically active heterocyclic compounds . It has been used in the interaction with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene .

Building Blocks for Diverse Range of Acyclic, Carbocyclic, and Heterocyclic Derivatives

N,N-dimethyl enaminones, which are related to this compound, have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .

Membrane Science

The compound has broad opportunities in membrane science, where the use of conventional, toxic polar aprotic solvents in large quantities is unavoidable .

Future Directions

While there isn’t specific information available on the future directions of “5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one”, there are related studies on the future directions of compounds with similar structures. For instance, a study discusses the potential applications of synthesized compounds for their antibacterial activity against a series of Gram-Positive and Gram-Negative bacteria and also against fungal strains .

properties

IUPAC Name |

(2E,5E)-5-(dimethylaminomethylidene)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c1-9(2)4-6-8(12)10(3)7(15-6)5-11(13)14/h4-5H,1-3H3/b6-4+,7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMRRGAMFDAEIK-YDFGWWAZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C[N+](=O)[O-])SC(=CN(C)C)C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1/C(=C\[N+](=O)[O-])/S/C(=C/N(C)C)/C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008086.png)

![N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B3008092.png)

![4-[4-(3-Methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine;phosphoric acid](/img/structure/B3008096.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B3008097.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B3008098.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3008100.png)

![2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B3008105.png)